Optical Transparency at 157 nm: tert-Butyl 2-(trifluoromethyl)acrylate (TBTFMA) vs. tert-Butyl Acrylate (TBA) Copolymers
For 157 nm lithography, the optical transparency of the polymer matrix is a critical performance parameter. Copolymers of styrene hexafluoroisopropanol (STYHFIP) with tert-butyl acrylate (TBA), tert-butyl 2-fluoroacrylate (TBFA), and tert-butyl 2-trifluoromethylacrylate (TBTFMA) were directly compared. The transparency of the copolymers was found to improve in the order of CF₃ > F > H, confirming that TBTFMA provides superior transparency compared to its less-fluorinated and non-fluorinated analogs [1].
| Evidence Dimension | Relative Optical Transparency at 157 nm |
|---|---|
| Target Compound Data | Copolymer with CF₃ group (P(STYHFIP-TBTFMA)) |
| Comparator Or Baseline | Copolymer with H group (P(STYHFIP-TBA)) and F group (P(STYHFIP-TBFA)) |
| Quantified Difference | Transparency improved in the order: CF₃ (TBTFMA) > F (TBFA) > H (TBA) |
| Conditions | Copolymers of styrene hexafluoroisopropanol (STYHFIP) with TBA, TBFA, and TBTFMA, evaluated for 157 nm lithography applications [1]. |
Why This Matters
For procurement in DUV photoresist formulation, TBTFMA is the preferred choice over TBA and TBFA to maximize optical transparency at 157 nm, which directly impacts lithographic resolution and process window.
- [1] Dammel, R. R., Sakamuri, R., Kudo, T., Romano, A., Vicari, R., Hacker, C., ... & Conley, W. (2003). Design and study of resist materials for 157-nm lithography. Proceedings of SPIE, 5039, 4-16. View Source
